molecular formula C27H22BrNO3 B12045485 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate CAS No. 355429-12-8

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12045485
CAS No.: 355429-12-8
M. Wt: 488.4 g/mol
InChI Key: NWQMLHVPVKUWAU-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethyl and bromophenyl groups attached to a quinoline carboxylate backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where an ethylbenzene derivative reacts with the quinoline core in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In the material science industry, the compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromophenyl and ethylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate: Similar structure but with reversed positions of the ethyl and bromophenyl groups.

    2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-ethylquinoline-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Ethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

Uniqueness

The uniqueness of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethyl and bromophenyl groups enhances its reactivity and potential for various applications, making it a valuable compound for scientific research.

Properties

CAS No.

355429-12-8

Molecular Formula

C27H22BrNO3

Molecular Weight

488.4 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C27H22BrNO3/c1-3-18-7-9-20(10-8-18)25(30)16-32-27(31)23-15-24(19-11-13-21(28)14-12-19)29-26-17(2)5-4-6-22(23)26/h4-15H,3,16H2,1-2H3

InChI Key

NWQMLHVPVKUWAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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